N-[(2-hydroxyphenyl)carbamothioyl]biphenyl-4-carboxamide
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Overview
Description
N-[(2-hydroxyphenyl)carbamothioyl]biphenyl-4-carboxamide is a complex organic compound that belongs to the class of thiourea derivatives This compound is characterized by the presence of a biphenyl group, a hydroxyphenyl group, and a carbamothioyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-hydroxyphenyl)carbamothioyl]biphenyl-4-carboxamide typically involves the reaction of biphenyl-4-carbonyl chloride with 2-hydroxyphenylthiourea. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran at room temperature.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to maximize yield and purity. Additionally, purification techniques like recrystallization or column chromatography would be employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(2-hydroxyphenyl)carbamothioyl]biphenyl-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The carbamothioyl group can be reduced to form corresponding amine derivatives.
Substitution: The biphenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Electrophilic reagents like bromine or chloromethane can be used in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated biphenyl derivatives.
Scientific Research Applications
Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and corrosion inhibitors.
Mechanism of Action
The mechanism of action of N-[(2-hydroxyphenyl)carbamothioyl]biphenyl-4-carboxamide involves its interaction with specific molecular targets. For instance, its potential anti-inflammatory activity may be attributed to the inhibition of cyclooxygenase enzymes, thereby reducing the production of pro-inflammatory mediators. Additionally, its anticancer properties could be linked to the induction of apoptosis in cancer cells through the activation of specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- N-[(2-hydroxyphenyl)carbamothioyl]-1,2,3-thiadiazole-4-carboxamide
- N-[(2-hydroxyphenyl)carbamothioyl]furan-2-carboxamide
- N-[(2-hydroxyphenyl)carbamothioyl]thiophene-2-carboxamide
Uniqueness
N-[(2-hydroxyphenyl)carbamothioyl]biphenyl-4-carboxamide stands out due to its biphenyl moiety, which imparts unique electronic and steric properties. This structural feature can enhance its binding affinity to specific molecular targets and improve its overall stability compared to other similar compounds.
Properties
IUPAC Name |
N-[(2-hydroxyphenyl)carbamothioyl]-4-phenylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O2S/c23-18-9-5-4-8-17(18)21-20(25)22-19(24)16-12-10-15(11-13-16)14-6-2-1-3-7-14/h1-13,23H,(H2,21,22,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWZKJMDCOFRXFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC(=S)NC3=CC=CC=C3O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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